molecular formula C9H8BrClO B015139 2-Bromo-3'-chloropropiophenone CAS No. 34911-51-8

2-Bromo-3'-chloropropiophenone

Cat. No. B015139
CAS RN: 34911-51-8
M. Wt: 247.51 g/mol
InChI Key: OFNMQTRHMBQQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Bromo-3'-chloropropiophenone-related compounds involves various chemical strategies, including condensation reactions and halogenation. For instance, the synthesis of similar Schiff base compounds from halogenated salicylaldehyde and amines in methanol solution illustrates a typical synthetic approach (Wang et al., 2008).

Molecular Structure Analysis

Molecular structure analysis through experimental methods like X-ray diffraction and computational methods such as DFT calculations is crucial for understanding the geometric and electronic structure of 2-Bromo-3'-chloropropiophenone and its derivatives. Studies have highlighted how halogen substitution impacts the molecular structure, including bond lengths and angles, of related compounds (Güntepe et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-3'-chloropropiophenone derivatives often include nucleophilic aromatic substitution and halogenation, demonstrating the compound's reactivity towards various nucleophiles and electrophiles. These reactions are influenced by the presence of halogen atoms, leading to diverse chemical behavior and the formation of various reaction products (Begouin et al., 2013).

Physical Properties Analysis

The physical properties of 2-Bromo-3'-chloropropiophenone, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Halogen atoms present in the molecule affect its polarity, intermolecular interactions, and thus its physical state and solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 2-Bromo-3'-chloropropiophenone, are significantly affected by the bromo and chloro substituents. These halogens contribute to the compound's electrophilic character, affecting its reactions with nucleophiles and bases. Experimental and theoretical studies provide insights into the compound's behavior in different chemical environments and its susceptibility to various chemical reactions (Zulfiqar et al., 2020).

Scientific Research Applications

  • Studying Bromonium Ion Ring-Opening : It's used for studying the mechanism of bromonium ion ring-opening in trans methyl 2-butenoate (Korhonen, Pitkänen, & Korvola, 1982).

  • Mechanism of Nucleophilic Attack on α-Allyl Palladium Complexes : The compound is useful in research exploring the mechanism of nucleophilic attack on α-allyl palladium complexes (Organ, Miller, & Konstantinou, 1998).

  • Potential Drug Discovery Applications : It has potential applications in drug discovery, particularly for its DNA binding, urease inhibition, and antioxidant potential (Rasool et al., 2021).

  • Studying Nucleophilic Substitution at Saturated Carbon Atoms : This chemical is used in research focused on nucleophilic substitution at saturated carbon atoms (Gasteiger et al., 1986).

  • Synthesis of Position Isomers of Chloramphenicol : It's used in the synthesis of 1-(p-nitrophenyl)-3-(2,2-dichloroacetamido)-1,2-propanediols, which are position isomers of chloramphenicol (Terada, Ito, & Nagawa, 1966).

  • Photoreaction Mechanisms of 2-Bromophenols : The compound assists in studying photoreaction mechanisms of 2-bromophenols (Akai et al., 2002).

  • Conversion of Furan Compounds into Phosphinines : It is used in converting furan compounds into phosphinines, which have various chemical applications (Mao & Mathey, 2011).

  • Synthesis of Amino-methylindanones : 2-Bromo-3'-chloropropiophenone aids in the synthesis of 2- and 3-amino-methylindanones (Allisson, Büchi, & Michaelis, 1966).

  • Development of Anticancer Drugs : A novel bromophenol derivative, BOS-102, has potential to develop into an anticancer drug, inducing cell cycle arrest and apoptosis in human lung cancer cells (Guo et al., 2018).

  • Antidepressant Activities in Animal Models : 2-Bromo-3'-chloropropiophenone compounds have shown antidepressant activities in a mice forced swimming test (Xiao Xin, 2007).

  • Environmental Fate of Bromophenols : The transformation of 2,4-dibromophenol during chlorination provides insights into the environmental fate of bromophenols during chlorine disinfection of water and wastewaters (Xiang et al., 2020).

  • Vibrational Spectra and Thermodynamical Analysis : Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 2-Bromo-3'-chloropropiophenone are useful for understanding its molecular properties (Pandian et al., 2011).

Safety And Hazards

BCP is irritating to the eyes, respiratory system, and skin . The United States Pharmacopeia recommends an acceptable level for BCP that is not more than 0.1% of the bupropion .

Future Directions

As an impurity of bupropion, a second-generation antidepressant, BCP’s genotoxicity is of significant concern . Therefore, future research could focus on minimizing the amount of BCP in bupropion and further investigating the genotoxicity of BCP.

properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNMQTRHMBQQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956382
Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3'-chloropropiophenone

CAS RN

34911-51-8
Record name 2-Bromo-1-(3-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo-3-chloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3'-chloropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2 h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1 mole of m-chloropropiophenone heated to 60±5° C., bromine was added dropwise under stirring. The reaction temperature was kept at 60±5° C. during the addition of bromine, and kept for 5.5 hours after the addition. m-Chloro-α-bromopropiophenone (compound of formula (II)) was obtained.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3'-chloropropiophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-3'-chloropropiophenone
Reactant of Route 3
2-Bromo-3'-chloropropiophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-3'-chloropropiophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-3'-chloropropiophenone
Reactant of Route 6
2-Bromo-3'-chloropropiophenone

Citations

For This Compound
23
Citations
F Meng, J Yan, Y Li, PP Fu, LH Fossom… - Toxicology and applied …, 2013 - Elsevier
Impurities are present in any drug substance or drug product. They can be process-related impurities that are not completely removed during purification or are formed due to the …
T Chen, F Meng, J Yan - Toxicology Letters, 2014 - infona.pl
2-Bromo-3′-chloropropiophenone is a genotoxic impurity … 2-Bromo-3′-chloropropiophenone is a genotoxic impurity …
Number of citations: 0 www.infona.pl
WM Epperson, MJL Fruetel, EG Swager, AG Minka… - synthesis, 2021 - researchgate.net
… The synthesis (Figure 1) was accomplished using a nucleophilic displacement of the bromide group of 2-bromo-3’-chloropropiophenone (1) by 2-amino-2-methyl-1-propanol (2) to yield …
Number of citations: 0 www.researchgate.net
JA Hill, JD Scharver - Journal of Labelled Compounds and …, 1988 - Wiley Online Library
… and the process was repeated twice to give crude [l-"X]-2-bromo-3'chloropropiophenone (324.1 mg; 102.5% overall weight yield), as a dark brown oil which was used in the final step …
Y Kadariya, B Tang, CB Myers, J Fukui… - Journal of …, 2011 - journals.sagepub.com
… Exactly 500 mg of thiosemicarbazide and 976 mg of 2-bromo-3′-chloropropiophenone were stirred in about 20 mL of dry ethanol under a nitrogen stream. The solution was stirred for 1 …
R Costa, NG Oliveira, RJ Dinis-Oliveira - Drug metabolism reviews, 2019 - Taylor & Francis
… (Citation2013) evaluated the genotoxic effects of 2-bromo-3-chloropropiophenone (BCP) in the Ames test (Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537) …
SR Khan, RT Berendt, CD Ellison, AB Ciavarella… - Profiles of drug …, 2016 - Elsevier
… The ketone 1 was converted to 2-bromo-3′-chloropropiophenone 2 by a reaction of bromine with ketone in dichloromethane. The SN2 displacement of bromine by t-butylamine in N-…
E Demir, T Qin, Y Li, Y Zhang, X Guo, T Ingle… - … /Genetic Toxicology and …, 2020 - Elsevier
Cadmium oxide nanoparticles (CdO NPs) are among some of the most studied and industrially used metal oxide NPs. They have been widely used for industrial application, such as …
E Emerce, I Cok, S Sari, O Bostanci - Toxicology Mechanisms and …, 2016 - Taylor & Francis
Hydrochlorothiazide is a widely used antihypertensive agent and one of its major impurities, salamide (4-amino-6-chlorobenzene-1,3-disulphonamide), has a chemical structure …
E Emerce, I Cok, IT Degim - Toxicology Letters, 2015 - Elsevier
Impurities affecting safety, efficacy, and quality of pharmaceuticals are of increasing concern for regulatory agencies and pharmaceutical industries, since genotoxic impurities are …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.